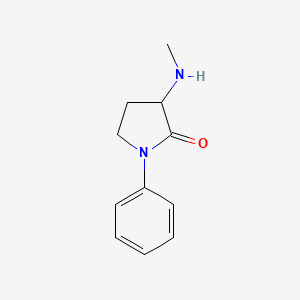
3-(Methylamino)-1-phenylpyrrolidin-2-one
Übersicht
Beschreibung
3-(Methylamino)-1-phenylpyrrolidin-2-one, commonly known as MPHP, is a synthetic cathinone that belongs to the pyrrolidinophenone class of compounds. It is a psychoactive drug that has gained popularity in the recreational drug market due to its euphoric and stimulant effects. However, the scientific community has also taken an interest in MPHP due to its potential in medicinal and research applications.
Wissenschaftliche Forschungsanwendungen
Anti-HIV Applications
3-(Methylamino)-1-phenylpyrrolidin-2-one derivatives have shown potential in anti-HIV research. A study by (Tamazyan et al., 2007) found that 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, a compound related to this compound, exhibits potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor.
Antitumor and Antimicrobial Properties
Compounds related to this compound have been synthesized with potential applications in antitumor and antimicrobial treatments. For instance, (Azmy et al., 2018) reported on the microwave-assisted synthesis of novel antitumor and antimicrobial compounds, highlighting the significant purity, yield, and eco-friendly reaction conditions of the synthesized products.
Synthesis of Neuroleptics
Research by (Iwanami et al., 1981) focused on the synthesis of benzamides derived from compounds similar to this compound, which showed potential as neuroleptics. The study evaluated the inhibitory effects of these compounds on apomorphine-induced stereotyped behavior in rats, finding a good correlation between structure and activity.
Antibacterial Activity
The antibacterial activity of derivatives of this compound has been explored. (Shi et al., 2011) reported the synthesis of 3-methylenepyrrolidine formyl hydroxyamino derivatives, which exhibited better in vitro antibacterial activity than existing drugs against drug-resistant clinical isolates, including MRSA and Haemophilus influenzae.
PARP Inhibitor for Cancer Treatment
In cancer research, derivatives of this compound have been identified as poly(ADP-ribose) polymerase (PARP) inhibitors. (Penning et al., 2009) discussed the development of these compounds, specifically highlighting one compound (ABT-888) in clinical trials for its potent inhibition of PARP-1 and PARP-2 enzymes, and its potential efficacy in combination with other cancer treatments.
Wirkmechanismus
Target of Action
It is known that similar compounds interact with various receptors and enzymes in the body .
Mode of Action
It is suggested that similar compounds may interact with their targets, leading to a series of biochemical reactions .
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Studies on similar compounds suggest that they may have specific adme properties that impact their bioavailability .
Result of Action
It is suggested that similar compounds may lead to various molecular and cellular effects .
Eigenschaften
IUPAC Name |
3-(methylamino)-1-phenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-12-10-7-8-13(11(10)14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGABWECUFIXIIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(C1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



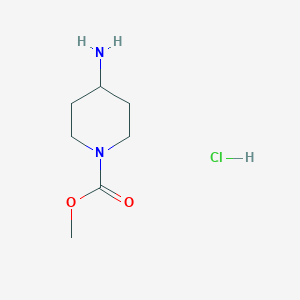

![Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride](/img/structure/B1463899.png)
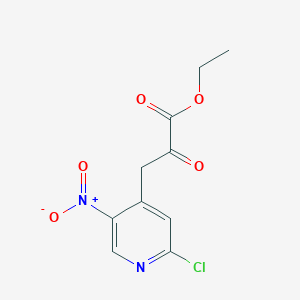

![[1-(2,5-Dichlorophenyl)triazol-4-yl]methanol](/img/structure/B1463907.png)
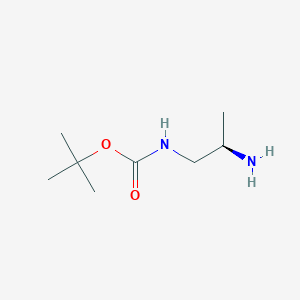
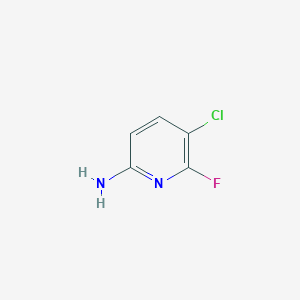

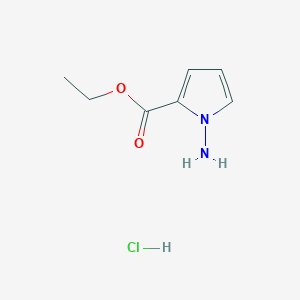
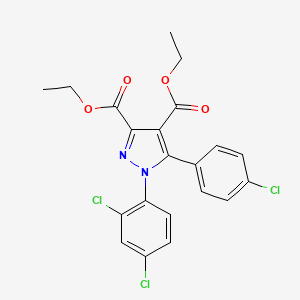

![methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1463916.png)
